molecular formula C18H23FN4O3S B2653673 N-{[1-(2-fluorobenzenesulfonyl)piperidin-4-yl]methyl}-3-methoxy-N-methylpyrazin-2-amine CAS No. 2380080-86-2

N-{[1-(2-fluorobenzenesulfonyl)piperidin-4-yl]methyl}-3-methoxy-N-methylpyrazin-2-amine

Cat. No.: B2653673
CAS No.: 2380080-86-2
M. Wt: 394.47
InChI Key: ROGOUBYQIUZJNO-UHFFFAOYSA-N
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Description

N-{[1-(2-fluorobenzenesulfonyl)piperidin-4-yl]methyl}-3-methoxy-N-methylpyrazin-2-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a pyrazine ring, and a fluorobenzenesulfonyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(2-fluorobenzenesulfonyl)piperidin-4-yl]methyl}-3-methoxy-N-methylpyrazin-2-amine typically involves multiple steps, including the formation of the piperidine and pyrazine rings, followed by the introduction of the fluorobenzenesulfonyl group. Common synthetic routes may involve:

    Formation of Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Formation of Pyrazine Ring: This often involves condensation reactions between diamines and diketones.

    Introduction of Fluorobenzenesulfonyl Group: This step usually involves sulfonylation reactions using fluorobenzenesulfonyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors may also be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(2-fluorobenzenesulfonyl)piperidin-4-yl]methyl}-3-methoxy-N-methylpyrazin-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed to reduce the nitro groups or other reducible functionalities.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzenesulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-{[1-(2-fluorobenzenesulfonyl)piperidin-4-yl]methyl}-3-methoxy-N-methylpyrazin-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-{[1-(2-fluorobenzenesulfonyl)piperidin-4-yl]methyl}-3-methoxy-N-methylpyrazin-2-amine involves its interaction with specific molecular targets and pathways. The fluorobenzenesulfonyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperidine and pyrazine rings may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-{[1-(2-chlorobenzenesulfonyl)piperidin-4-yl]methyl}-3-methoxy-N-methylpyrazin-2-amine
  • N-{[1-(2-bromobenzenesulfonyl)piperidin-4-yl]methyl}-3-methoxy-N-methylpyrazin-2-amine

Uniqueness

N-{[1-(2-fluorobenzenesulfonyl)piperidin-4-yl]methyl}-3-methoxy-N-methylpyrazin-2-amine is unique due to the presence of the fluorobenzenesulfonyl group, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable molecule for various applications.

Properties

IUPAC Name

N-[[1-(2-fluorophenyl)sulfonylpiperidin-4-yl]methyl]-3-methoxy-N-methylpyrazin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23FN4O3S/c1-22(17-18(26-2)21-10-9-20-17)13-14-7-11-23(12-8-14)27(24,25)16-6-4-3-5-15(16)19/h3-6,9-10,14H,7-8,11-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROGOUBYQIUZJNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCN(CC1)S(=O)(=O)C2=CC=CC=C2F)C3=NC=CN=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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